2-Amino-3-(tert-butyl)benzamide
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Overview
Description
2-Amino-3-(tert-butyl)benzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, where the amino group is positioned at the second carbon and a tert-butyl group is attached to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-(tert-butyl)benzamide can be synthesized through the direct condensation of 3-(tert-butyl)benzoic acid with ammonia or an amine derivative. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ammonia or an amine under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents that facilitate the reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Nitro- or nitroso-derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-Amino-3-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-Amino-3-(tert-butyl)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
2-Amino-3-ethylbenzamide: Similar structure but with an ethyl group instead of a tert-butyl group.
2-Amino-3-isopropylbenzamide: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
2-Amino-3-(tert-butyl)benzamide is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with smaller alkyl groups .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-3-tert-butylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H2,13,14) |
InChI Key |
OMLBXZPACSTMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)C(=O)N |
Origin of Product |
United States |
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